molecular formula C17H25NO3 B14269901 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one CAS No. 183014-29-1

1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one

Cat. No.: B14269901
CAS No.: 183014-29-1
M. Wt: 291.4 g/mol
InChI Key: PWRSYYZDBDKVDF-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a hydroxypropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one typically involves multiple steps, starting with the preparation of the hydroxypropoxyphenyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the final product. Key steps include:

    Formation of the hydroxypropoxyphenyl intermediate: This can be achieved through the reaction of a phenol derivative with an epoxide, such as glycidol, under basic conditions.

    Reaction with piperidine: The intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as a Lewis acid, to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted by nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and piperidine groups play crucial roles in binding to these targets, potentially modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone
  • 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]butan-1-one

Comparison: Compared to its analogs, 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one may exhibit unique properties due to the specific length of its carbon chain, which can influence its reactivity and binding affinity. Its unique structure allows for specific interactions that may not be possible with shorter or longer chain analogs.

Properties

CAS No.

183014-29-1

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one

InChI

InChI=1S/C17H25NO3/c1-2-16(20)15-8-4-5-9-17(15)21-13-14(19)12-18-10-6-3-7-11-18/h4-5,8-9,14,19H,2-3,6-7,10-13H2,1H3

InChI Key

PWRSYYZDBDKVDF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCC(CN2CCCCC2)O

Origin of Product

United States

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